N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-30-20-11-5-3-9-18(20)24-23(29)22(28)17-14-26(19-10-4-2-8-16(17)19)15-21(27)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPHCWAQBDVOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride and solvents like tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
In contrast, D-24851 () uses a 4-chlorobenzyl group, which enhances hydrophobic binding but reduces flexibility .
Acetamide Modifications: The 2-methoxyphenyl group in the target compound provides electron-donating effects, facilitating hydrogen bonding with targets. Conversely, the 4-chlorophenyl group in introduces electron-withdrawing effects, favoring hydrophobic interactions .
Heterocyclic Side Chains :
- Pyrrolidin-1-yl (5-membered ring) vs. piperidin-1-yl (6-membered ring) affects basicity and spatial orientation. Piperidine’s larger ring size may alter binding pocket interactions compared to pyrrolidine .
Research Findings
- Tubulin Inhibition: D-24851 () demonstrates potent tubulin inhibition, suggesting that indole acetamides with bulky N1 substituents (e.g., chlorobenzyl) may target microtubule dynamics. The target compound’s pyrrolidinone chain could offer similar efficacy but requires validation .
- Antiviral Activity: Derivatives with sulfonyl or thiomorpholinyl groups () show notable docking scores against viral proteins, highlighting the importance of electronegative substituents .
Biological Activity
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 398.41 g/mol. The structure features a methoxyphenyl group, an indole moiety, and a pyrrolidine derivative, which may contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell survival and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 15.4 | Induced apoptosis and reduced cell viability. |
| Study 2 | MCF7 (breast cancer) | 12.3 | Inhibited proliferation via G0/G1 phase arrest. |
| Study 3 | HeLa (cervical cancer) | 18.7 | Increased reactive oxygen species (ROS) levels leading to cell death. |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammatory responses:
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| Carrageenan-induced paw edema in rats | 50 | Significant reduction in swelling compared to control. |
| Lipopolysaccharide (LPS)-stimulated macrophages | 10 | Decreased production of pro-inflammatory cytokines (IL-6, TNF-alpha). |
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A study investigated the in vivo efficacy of this compound on tumor-bearing mice. Mice treated with the compound showed a significant reduction in tumor size compared to the control group over a four-week treatment period.
Case Study 2: Safety Profile Assessment
A toxicity assessment was conducted to evaluate the safety profile of the compound. Results indicated no significant adverse effects at therapeutic doses, with normal liver and kidney function markers observed in treated subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
